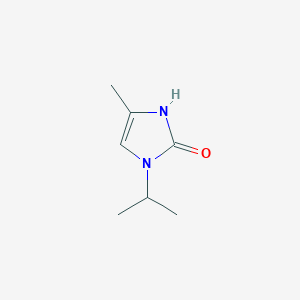
5-(Ethylamino)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylamino)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with an ethylamino group at the 5-position and a fluorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-2-fluorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
5-(Ethylamino)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Ethylamino)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methylamino)-2-fluorobenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-(Ethylamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
5-(Ethylamino)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
5-(Ethylamino)-2-fluorobenzonitrile is unique due to the presence of both the ethylamino group and the fluorine atom, which can influence its reactivity and binding properties. The combination of these substituents can result in distinct chemical and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
5-(ethylamino)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,12H,2H2,1H3 |
Clé InChI |
QQCXENCCBQHSNR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13234876.png)


![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)






![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)

![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
